molecular formula C16H19NO2 B588057 4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol CAS No. 144842-17-1

4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol

Cat. No. B588057
M. Wt: 257.333
InChI Key: MRDZOQBLFZNUPK-UHFFFAOYSA-N
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Description

“4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol” is a chemical compound. Unfortunately, I couldn’t find more detailed information about this specific compound12.



Synthesis Analysis

I couldn’t find specific information on the synthesis of “4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol”. However, related compounds such as “4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzaldehyde” and “5-{4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzyl}-1,3-thiazolidine-2,4-dione” have been mentioned in the literature34.



Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods. Unfortunately, I couldn’t find specific information on the molecular structure of "4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol"534.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving "4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol"643.



Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol” are not available in the sources I found. However, a related compound, “4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzaldehyde”, has a molecular weight of 255.31 and a predicted boiling point of 431.8°C84.


Scientific Research Applications

Safety And Hazards

I couldn’t find specific safety and hazard information for "4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol"8910.


properties

IUPAC Name

[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-2-13-3-6-15(17-11-13)9-10-19-16-7-4-14(12-18)5-8-16/h3-8,11,18H,2,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDZOQBLFZNUPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747772
Record name {4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol

CAS RN

144842-17-1
Record name {4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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